Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate
Overview
Description
Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate is a chemical compound with the molecular formula C13H16O3 . It has a molecular weight of 220.27 . The compound is also known by its IUPAC name, this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16O3/c1-4-16-12(15)13(2,3)11(14)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. It is known that the compound has a molecular weight of 220.27 .Scientific Research Applications
1. Crystal Structure and Chemical Interactions
- The study of crystal structure and chemical interactions of related compounds, such as Ethyl 4-acetyl-5-oxo-3-phenylhexanoate, reveals insights into molecular configurations and weak intermolecular interactions, which are significant in understanding the chemical behavior of similar compounds (Wang & Hu, 2011).
2. Chemical Synthesis and Reactions
- Research has explored the formation of cyclopropane derivatives in the Blaise rearrangement involving ethyl 2-alkyl-2-methyl-3-hydroxy-3-phenylpropanoate. This highlights its utility in synthesizing complex organic structures (Abe & Suehiro, 1982).
- Electrochemical studies demonstrate the reduction of related compounds, leading to the formation of dimeric products like meso- and DL-dimethyl 2,3-dimethyl-2,3-diphenylsuccinate. Such reactions are pivotal in organic synthesis and electrochemistry (de Luca, Inesi, & Rampazzo, 1982).
3. Organocatalytic Applications
- Studies in asymmetric organocatalysis, such as the [3+2] annulation of cyclopropenone and β-keto ester, involve derivatives of Ethyl 3-oxo-3-phenylpropanoate. This showcases its role in producing compounds with potential pharmaceutical applications (Reitel et al., 2018).
4. Enzymatic Hydrolysis and Resolution
- Ethyl 3-hydroxy-3-phenylpropanoate's enzymatic hydrolysis using ultrasound and specific enzymes highlights its significance in biocatalysis and green chemistry processes (Ribeiro, Passaroto, & Brenelli, 2001).
5. Spectroscopic Analysis
- Vibrational spectroscopy studies, such as those on ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene)-3-oxo-3-phenylpropanoate, provide valuable data on the molecular structure and properties of similar compounds. This kind of research is crucial for understanding the physical and chemical characteristics of these substances (Kıbrız et al., 2013).
6. Synthesis and Characterization of Derivatives
- The synthesis and characterization of derivatives of Ethyl 3-oxo-3-phenylpropanoate, like ethyl 2-((4-bromophenyl)diazenyl)-3-oxo-phenylpropanoate, are studied for their potential biological activities. These investigations are fundamental in medicinal chemistry and drug discovery (Turkan et al., 2019).
7. Catalytic and Biocatalytic Strategies
- Research into chemo- and biocatalytic strategies using Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate derivatives focuses on asymmetric reduction, an essential process in organic synthesis for creating enantiomerically pure compounds. Such studies are crucial for developing new pharmaceuticals and fine chemicals (Rimoldi et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-4-16-12(15)13(2,3)11(14)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIXMGBGYGZYND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30948385 | |
Record name | Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30948385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25491-42-3 | |
Record name | 25491-42-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71604 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 2,2-dimethyl-3-oxo-3-phenylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30948385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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